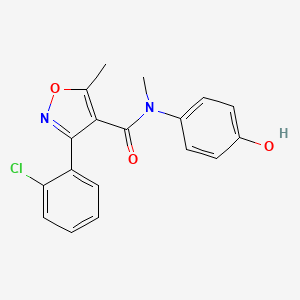
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-hydroxyphenyl)-N-methylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-hydroxyphenyl)-N-methylformamide is a useful research compound. Its molecular formula is C18H15ClN2O3 and its molecular weight is 342.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-hydroxyphenyl)-N-methylformamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article presents a detailed analysis of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name: this compound
- Molecular Formula: C18H18ClN3O3
- Molecular Weight: 353.80 g/mol
The presence of the isoxazole ring and the chlorophenyl group suggests potential interactions with biological targets, making it a candidate for further investigation.
Antitumor Activity
Research indicates that derivatives of N-methylformamide (NMF), which includes compounds similar to the target compound, exhibit significant antitumor properties. In studies involving various cancer cell lines, these compounds demonstrated cytotoxic effects against ovarian sarcoma and lymphoma models in mice. NMF was identified as one of the most potent agents in these studies, suggesting that the target compound may share similar mechanisms of action against tumors .
Antiviral Activity
The antiviral potential of compounds related to the target structure has been explored, particularly against Hepatitis B virus (HBV). A study highlighted that N-phenylbenzamide derivatives exert broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits HBV replication. The compound under discussion could potentially enhance A3G levels, thereby inhibiting HBV replication effectively .
Table 1: Antiviral Efficacy of Related Compounds
| Compound Name | IC50 (µM) | SI (Selectivity Index) | Target Virus |
|---|---|---|---|
| IMB-0523 | 1.99 | 58 | HBV (wild-type) |
| Lamivudine (3TC) | 7.37 | >440 | HBV |
The proposed mechanism of action for the biological activity of the compound involves:
- Inhibition of DNA replication: The structural components may interfere with viral DNA synthesis.
- Interaction with cellular proteins: The isoxazole moiety may interact with proteins involved in cell signaling pathways, leading to apoptosis in cancer cells.
Case Studies
- Antitumor Efficacy Study : In a controlled experiment using M5076 ovarian sarcoma models, derivatives similar to the target compound were administered. Results indicated a significant reduction in tumor size compared to control groups, establishing a strong correlation between compound structure and antitumor efficacy .
- Antiviral Screening : A recent study evaluated several N-phenylbenzamide derivatives for their anti-HBV activity. The results demonstrated that certain structural modifications significantly enhanced antiviral potency, suggesting that similar modifications in the target compound could yield favorable results against HBV .
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-16(17(20-24-11)14-5-3-4-6-15(14)19)18(23)21(2)12-7-9-13(22)10-8-12/h3-10,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMBQEVKGLXUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













